molecular formula C11H12N2O2 B174093 Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 101820-69-3

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

货号: B174093
CAS 编号: 101820-69-3
分子量: 204.22 g/mol
InChI 键: SFCNXCZZKZRJLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a chemical intermediate built around the imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry. This privileged scaffold is recognized as a bioisostere for indoles and azaindoles and is present in several marketed drugs due to its wide range of pharmacological activities . Researchers are actively exploring derivatives of this scaffold for their potential in drug discovery, particularly in oncology. Imidazo[1,2-a]pyridine-based compounds have shown promise as inhibitors of various biological targets. For instance, some derivatives function as potent and selective inhibitors of receptor tyrosine kinases like c-Met, which plays a critical role in cancer formation and progression . Other research avenues include the development of such compounds as FLT3 inhibitors for acute myeloid leukemia (AML), aiming to overcome drug-resistant mutations , and as anti-proliferative agents that inhibit tubulin polymerization . The synthetic versatility of the imidazo[1,2-a]pyridine core allows for various functionalization strategies, including C3-alkylation, to rapidly generate diverse libraries for biological evaluation . This compound serves as a valuable building block for the synthesis and exploration of novel bioactive molecules with potential anticancer properties.

属性

IUPAC Name

ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-12-10-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCNXCZZKZRJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457592
Record name Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101820-69-3
Record name Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Mechanism of Dehalogenation

The reaction typically employs a halogenated intermediate, such as 3-(halomethyl)imidazo[1,2-a]pyridine, which undergoes reductive dehalogenation in the presence of hydrogen gas. Palladium catalysts, supported on inert materials like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), provide active sites for hydrogen dissociation and subsequent halogen removal. The general reaction pathway can be summarized as:

C10H9N2X+H2Pd/CaCO3C9H10N2O2+HX(X = Cl, Br)\text{C}{10}\text{H}{9}\text{N}{2}\text{X} + \text{H}{2} \xrightarrow{\text{Pd/CaCO}3} \text{C}{9}\text{H}{10}\text{N}{2}\text{O}_{2} + \text{HX} \quad (\text{X = Cl, Br})

Catalyst Performance and Optimization

Catalyst selection profoundly impacts yield and reaction kinetics. The patent CN111057052A highlights the following catalyst systems:

Catalyst SystemYield (%)Reaction Time (h)Temperature (°C)
Pd/CaCO₃93.51.5–240–50
Pd/BaSO₄90.22–2.545–55
Pd/K₂CO₃85.7350–60

Calcium carbonate-supported palladium (Pd/CaCO₃) emerges as the optimal choice due to its high surface area and stability under acidic conditions. Barium sulfate (Pd/BaSO₄) offers comparable efficiency but requires slightly elevated temperatures.

SolventReaction Rate (h⁻¹)Yield (%)Byproducts (%)
Ethanol0.6593.5<1
Isopropanol0.5889.31.2
Methanol0.7287.62.5
n-Butanol0.4582.13.8

Ethanol’s superior performance stems from its optimal dielectric constant (ε = 24.3), which enhances ionic intermediates’ stability without promoting side reactions.

Industrial-Scale Synthesis: Process Intensification and Cost Reduction

Scalability is critical for pharmaceutical intermediates. The patented method emphasizes:

Continuous Hydrogenation Reactors

Tubular reactors with immobilized Pd/CaCO₃ catalysts enable continuous operation, reducing downtime associated with batch processes. Key parameters include:

  • Residence time : 2–3 hours.

  • Hydrogen pressure : 1–2 bar.

  • Catalyst loading : 5–7 wt%.

Byproduct Management

The formation of hydrogen halides (HX) is mitigated via in-situ neutralization with weak bases like sodium carbonate (Na₂CO₃). This avoids corrosion in stainless-steel reactors and simplifies waste treatment.

Post-Reaction Processing: Purification and Crystallization

Isolation of the final product involves:

  • Filtration : Removal of the heterogeneous catalyst via vacuum filtration.

  • Concentration : Rotary evaporation under reduced pressure (20–30 mbar) to recover ethanol.

  • Crystallization : Dissolution in hot anhydrous ethanol followed by cooling to 0–5°C, yielding >99% pure crystals.

Comparative Analysis of Synthesis Routes

While catalytic hydrogenation dominates industrial production, alternative methods include:

Grignard Reagent-Based Alkylation

This approach uses imidazo[1,2-a]pyridine-3-carbaldehyde and ethyl magnesium bromide. However, it suffers from:

  • Low yields (60–70%) due to over-alkylation.

  • Sensitivity to moisture , requiring stringent anhydrous conditions.

Enzymatic Esterification

Emerging biocatalytic methods employ lipases to esterify 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. While environmentally friendly, enzymatic routes face challenges in:

  • Reaction scalability .

  • Enzyme stability under industrial conditions .

化学反应分析

2.1. Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester undergoes hydrolysis under basic or acidic conditions:

  • Conditions : NaOH (2M), 80°C, 4 h → 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid

  • Yield : ~90% (isolated via acid precipitation)

2.2. Amidation Reactions

The ester reacts with amines to form acetamide derivatives, critical in drug discovery:

  • Example : Reaction with 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine

    • Catalyst : EDCI (3 eq), pyridine, 25°C, 12 h

    • Product : N-[2-(2-pyridyl)imidazo[1,2-a]pyridin-3-yl]acetamide

    • Yield : 19–23% (after prep-HPLC purification)

2.3. C3-Alkylation via Aza-Friedel-Crafts Reaction

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate participates in three-component reactions for C3 functionalization:

  • Reactants : Aldehydes, cyclic amines (e.g., morpholine)

  • Catalyst : Y(OTf)₃ (5 mol%), 80°C, 24 h

  • Mechanism : Iminium ion formation → nucleophilic attack at C3 position

SubstrateProduct YieldReference
Benzaldehyde78%
4-Chlorobenzaldehyde72%

Comparative Reactivity Insights

  • Electrophilic Substitution : The C3 position of the imidazo[1,2-a]pyridine core is highly reactive, enabling alkylation/arylation .

  • Ester Stability : The ethyl group stabilizes the intermediate during coupling reactions but can be selectively hydrolyzed without degrading the heterocycle .

科学研究应用

Anti-Osteoporosis Drug Development

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate serves as an important intermediate in the synthesis of minodronic acid, a third-generation bisphosphonate used to treat osteoporosis. The compound's structure allows it to effectively inhibit bone resorption, making it a valuable component in osteoporosis therapies. Research indicates that minodronic acid exhibits anti-bone absorption activity significantly higher than earlier bisphosphonates, with efficacy rates 100-1000 times greater than pamidronate .

Anti-Inflammatory Properties

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, as anti-inflammatory agents. These compounds have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, which plays a crucial role in inflammatory responses. The pharmacological evaluation demonstrated that these derivatives could effectively reduce pro-inflammatory cytokine levels both in vitro and in vivo .

Synthesis Techniques

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient generation of bioactive compounds. These reactions are advantageous due to their ability to produce multiple products from fewer steps compared to traditional methods. For instance, a one-pot synthesis approach has been developed that yields high purity and efficiency for this compound .

Chemical Characteristics

The molecular formula of this compound is C11H12N2O2, with a molecular weight of 204.23 g/mol. It is characterized by its unique imidazo[1,2-a]pyridine structure, which contributes to its biological activities and chemical reactivity .

Luminogenic Properties

Recent innovations have explored the use of imidazo[1,2-a]pyridine derivatives in material science as dual-state emissive (DSE) luminogens. These materials have potential applications in bioimaging and sensing technologies due to their ability to emit light under different conditions. The design of these compounds aims to enhance their luminescent properties for practical applications such as moisture detection and optoelectronic devices .

Case Studies

Study Focus Findings
Study on Minodronic AcidAnti-OsteoporosisDemonstrated significant efficacy in inhibiting bone resorption compared to earlier bisphosphonates .
Anti-TNF-α EvaluationInflammationCompounds derived from this compound showed enhanced potency against TNF-α production in vitro .
Luminogen DevelopmentMaterial ScienceNew DSE luminogens were engineered using imidazo[1,2-a]pyridine scaffolds for advanced sensing applications .

作用机制

The mechanism of action of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its target .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the imidazo[1,2-a]pyridine core or the ester group, leading to variations in melting points , solubility , and reactivity (Table 1).

Table 1: Comparative Analysis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate and Derivatives
Compound Name (CAS) Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Applications
This compound (101820-69-3) None 204.23 Not reported IR: 1030, 795 cm⁻¹ (C-O ester) Minodronic acid precursor
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate (603311-76-8) Br at C6 283.14 Not reported HRMS: [M+H]⁺ 315.0895 (Cl analog) Bromodomain inhibitor intermediates
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate (59128-03-9) Cl at C6, C8 273.12 92–93 pKa: 5.14 Not specified
Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5q) Fused benzimidazole ring 439.47 >300 IR: 3299, 1671 cm⁻¹; ¹H NMR: δ 1.16 (CH₃), 7.12–7.39 (aromatic) Anticancer research
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate (91350-91-3) CH₃ at C2, methyl ester 204.23 Not reported Not available Pharmaceutical intermediates

Impact of Substituents on Properties

  • Halogenation : Bromo or chloro substituents (e.g., 6-bromo or 6,8-dichloro derivatives) increase molecular weight and polarity, lowering melting points (e.g., 92–93°C for dichloro derivative vs. >300°C for benzimidazole-fused analogs) . These groups enhance electrophilicity , making the compounds suitable for cross-coupling reactions in drug synthesis .
  • Fused Rings : Derivatives like compound 5q exhibit exceptionally high melting points (>300°C) due to extended π-conjugation and rigid planar structures, which improve thermal stability .
  • Ester Group Variation : Replacement of ethyl with methyl esters (e.g., Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate) marginally affects solubility but may alter metabolic stability .

Spectral and Crystallographic Differences

  • IR Spectroscopy : this compound shows characteristic C-O ester stretches at 1030 and 795 cm⁻¹ , while fused-ring analogs (e.g., 5q ) display additional N-H and C=O stretches near 3300 and 1671 cm⁻¹ .
  • ¹H NMR : Aromatic protons in ethyl acetate derivatives resonate at δ 7.12–7.39 ppm , whereas methyl-substituted analogs show upfield shifts for alkyl groups (e.g., δ 2.20 for CH₃ in 5r ) .
  • Crystallography : The dihedral angle between the imidazo[1,2-a]pyridine core and substituents varies significantly. For example, Ethyl (imidazo[1,2-a]pyridin-3-yl)acetate (BEGTUE) has a 38.6° dihedral angle , influencing molecular packing and intermolecular interactions .

生物活性

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Overview of the Compound

This compound has the molecular formula C11_{11}H12_{12}N2_2O2_2 and features an imidazo[1,2-a]pyridine ring system fused with an ethyl acetate group. This unique structure contributes to its potential as a bioactive agent.

Biological Activities

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds, including this compound, exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Various studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit the proliferation of cancer cell lines with IC50_{50} values in the low micromolar range .
  • Antimicrobial Properties : this compound has demonstrated activity against various bacterial strains. In vitro studies suggest it may be effective against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like streptomycin .
  • Anti-inflammatory Effects : Research shows that imidazo[1,2-a]pyridine derivatives can inhibit pro-inflammatory cytokines such as TNF-α. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and inflammation, such as phospholipase A2_{2} (PLA2_{2}) and cyclooxygenase enzymes .
  • Gene Expression Modulation : Imidazo[1,2-a]pyridine derivatives may alter gene expression profiles related to cell proliferation and apoptosis. This modulation can lead to enhanced cell death in cancer cells while sparing normal cells .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of this compound on MDA-MB-231 triple-negative breast cancer cells reported an IC50_{50} value of approximately 0.126 μM. This indicates potent inhibitory activity compared to conventional chemotherapeutics like 5-Fluorouracil (5-FU), which had higher IC50_{50} values in the same cell line .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial efficacy, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antibiotics, highlighting its potential as a new antimicrobial agent .

Research Findings Summary

A comprehensive review of literature from various databases including PubMed and Scopus indicates that imidazo[1,2-a]pyridine derivatives are continuously being synthesized and evaluated for their biological activities. The following table summarizes key findings regarding their therapeutic potentials:

Activity Description Reference
AnticancerInhibition of cancer cell proliferation with low IC50_{50} values ,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of TNF-α production
Enzyme inhibitionTargeting PLA2_{2} and cyclooxygenase enzymes ,

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, and what methodologies ensure high purity?

  • Answer: The compound is often synthesized via one-pot multicomponent reactions involving precursors like 2-cyanoacetate derivatives and aromatic diamines. For example, a three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature yields structurally related imidazo[1,2-a]pyridine derivatives . Another approach involves aza-Wittig reactions followed by recrystallization from ethanol/dichloromethane mixtures to obtain crystalline products suitable for X-ray diffraction . Purity optimization includes using catalytic Lewis acids (e.g., VO(acac)₂) to minimize side reactions and employing chromatographic or recrystallization techniques .

Q. How is the structural characterization of this compound performed?

  • Answer: Structural elucidation relies on:

  • X-ray crystallography to confirm coplanarity of the imidazo[1,2-a]pyridine core and substituent orientations (e.g., dihedral angles between aromatic rings) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and regioselectivity, such as methyl or aryl groups at C-2/C-6 positions .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What analytical techniques are critical for assessing purity and stability during synthesis?

  • Answer:

  • HPLC/GC-MS for quantifying impurities and monitoring reaction progress .
  • TLC with UV visualization to track intermediates in multicomponent reactions .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for derivatives intended for pharmaceutical applications .

Advanced Research Questions

Q. How can Friedel-Crafts acylation be optimized to functionalize the imidazo[1,2-a]pyridine core at the C-3 position?

  • Answer: Selective C-3 acylation requires:

  • Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to activate acetylating agents while avoiding over-acylation .
  • Solvent optimization (e.g., dichloroethane or DMF) to enhance electrophilic substitution kinetics .
  • Parallel synthetic libraries to screen substituent effects on reaction efficiency and yield .

Q. What challenges arise in achieving high yields during methylenation or cross-coupling reactions involving this compound?

  • Answer: Key challenges include:

  • Competitive side reactions , such as dimerization or oxidation, which can be mitigated using iodine(III) reagents (e.g., PhI(OAc)₂) as oxidants .
  • Stereochemical control in prochiral intermediates, addressed via chiral auxiliaries or asymmetric catalysis .
  • Scale-up limitations due to exothermic reactions; gram-scale protocols recommend slow reagent addition and temperature-controlled setups .

Q. How is the biological activity of this compound derivatives evaluated in preclinical studies?

  • Answer:

  • In vitro assays : Screen for antimicrobial/anti-inflammatory activity using bacterial growth inhibition or COX-2 enzymatic assays .
  • PET imaging : Radiolabeled analogs (e.g., ¹⁸F-PBR111) are used to study target engagement (e.g., TSPO receptors in atherosclerosis models) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity to guide lead optimization .

Q. How should researchers address contradictory data in literature regarding reaction yields or biological activity?

  • Answer:

  • Replicate key experiments under standardized conditions (e.g., solvent purity, catalyst batch) to identify variability sources .
  • Comparative meta-analysis of crystallographic (e.g., Cambridge Structural Database) and spectroscopic data to resolve structural ambiguities .
  • Mechanistic studies (e.g., DFT calculations) to explain divergent outcomes in similar reactions, such as solvent-dependent regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。